O-(叔丁基二甲基甲硅烷基)-L-丝氨酸甲酯

描述

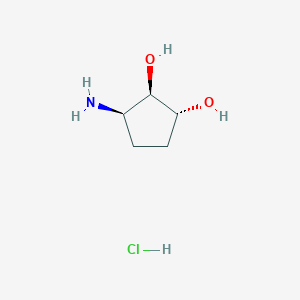

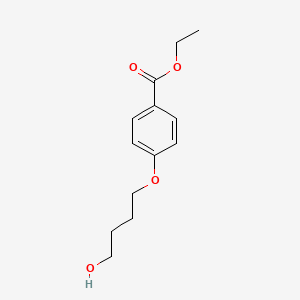

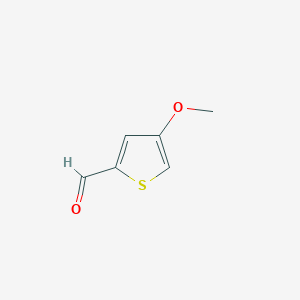

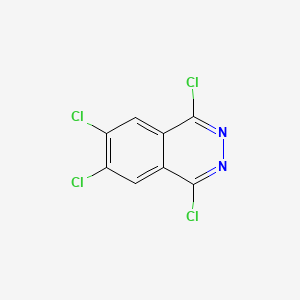

The tert-butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It’s used to protect sensitive functional groups during chemical reactions . The compound you’re asking about seems to be a silyl ether derivative of the amino acid serine. Silyl ethers are a group of chemical compounds which contain a silicon atom covalently bonded to an alkoxy group .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the alcohol (or other functional group) with a silyl chloride in the presence of a base . The use of 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl and dimethylformamide as solvent has been found to be effective .Molecular Structure Analysis

The molecular structure of such compounds typically involves the silicon atom of the TBDMS group forming a covalent bond with the oxygen atom of the alcohol or other functional group .Chemical Reactions Analysis

TBDMS ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions . They can also be cleaved by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .科学研究应用

聚合物合成

O-(叔丁基二甲基甲硅烷基)-L-丝氨酸甲酯在聚合物合成中起着至关重要的作用。值得注意的是,它已被用于含有 O-叔丁基-L-丝氨酸的聚合物的合成中。这些聚合物已被制备成高分子量和低分子量,并用于制备嵌段共聚物,如 (DL-丝氨酸)x (L-丝氨酸)y、(DL-丝氨酸)z。这证明了 O-(叔丁基二甲基甲硅烷基)-L-丝氨酸甲酯在聚合物化学中的多功能性 (Tooney & Fasman, 1968)。

非蛋白氨基酸的合成

它在非蛋白氨基酸正交保护甲酯的合成中发挥了重要作用。这包括创建碱不稳定保护基与酸不稳定叔丁氧羰基部分配对的结构,展示了其在氨基酸复杂合成中的重要性 (Temperini et al., 2020)。

药物和医药化学

在药物和医药化学中,O-(叔丁基二甲基甲硅烷基)-L-丝氨酸甲酯已被用于制造多千克数量的 N,O-保护的-(S)-2-甲基丝氨酸,这是开发各种药物化合物的重要组成部分 (Anson et al., 2011)。

气相色谱

该化合物已在气相色谱中找到应用,特别是在化合物的改性中,以实现更好的分离和定量。这包括它在形成叔丁基二甲基甲硅烷基酯衍生物以定量脂肪酸中的应用,突出了它在分析化学中的作用 (Woollard, 1983)。

环状和柔性化合物合成

O-(叔丁基二甲基甲硅烷基)-L-丝氨酸甲酯已用于合成各种环状和柔性化合物。例如,它参与了 N,O-保护-(S)-2-甲基丝氨酸的合成,展示了其在合成复杂分子结构中的用途 (Kang et al., 1996)。

作用机制

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its potential use in proteomics research , it may be involved in protein synthesis or modification pathways.

Pharmacokinetics

It’s known that the compound is slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate . This suggests that it may have good bioavailability, as these solvents are often used to enhance the absorption of drugs in the body.

Result of Action

As a potential proteomics research tool , it may influence protein function or expression, but further studies are needed to confirm this.

Action Environment

The action, efficacy, and stability of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester can be influenced by various environmental factors. For instance, it’s known to react slowly with moisture/water , suggesting that it may be less stable in humid conditions. Additionally, it’s acid-sensitive , indicating that its activity could be affected by the pH of its environment.

未来方向

属性

IUPAC Name |

methyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHAQZUILYXJTJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)